molecular formula C13H10BrN3O4 B2805356 5-Bromo-6-(phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid CAS No. 2287301-90-8

5-Bromo-6-(phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid

Cat. No. B2805356
CAS RN: 2287301-90-8
M. Wt: 352.144
InChI Key: JRQXCGGDCKIVSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters as building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a common method used, but it is not well developed . The process involves a radical approach and is paired with a Matteson–CH2– homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include functionalizing deboronation of alkyl boronic esters . Protodeboronation is a common reaction, but it is not well developed . The process involves a radical approach and is paired with a Matteson–CH2– homologation .

properties

IUPAC Name

5-bromo-6-(phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O4/c14-10-11(16-9(6-15-10)12(18)19)17-13(20)21-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQXCGGDCKIVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=CN=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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